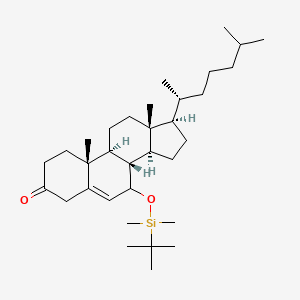

(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one

Description

Early Investigations into Steroidal Backbone Modifications

The exploration of steroidal backbone modifications emerged from mid-20th-century efforts to understand the relationship between molecular structure and biological activity in natural steroids. Researchers recognized that subtle alterations to the cholesterol scaffold could yield compounds with distinct physicochemical properties or enhanced stability, enabling precise mechanistic studies. The introduction of protective groups, such as silyl ethers, represented a pivotal advancement in this field. These groups allowed selective masking of hydroxyl functionalities while preserving other reactive sites for further chemical transformations.

Early work focused on substituting hydroxyl groups at strategic positions along the steroidal backbone. For example, the 7α position became a target due to its influence on membrane interactions and enzymatic recognition. The tert-butyldimethylsilyl (TBDMS) group, introduced in the 1970s, offered superior steric bulk and hydrolytic stability compared to earlier silyl protecting groups like trimethylsilyl (TMS). This innovation enabled the synthesis of derivatives such as (7α)-7-tert-butyldimethylsilyloxy-cholest-5-en-3-one, which retained critical structural features of natural sterols while resisting metabolic degradation in experimental systems.

Isolation and Initial Characterization of Silyl Ether-Containing Sterols

The isolation of silyl ether-modified sterols required adaptation of classical sterol purification techniques. Liquid-liquid extraction and crystallization methods, originally developed for natural sterol isolation, were modified to accommodate the increased hydrophobicity imparted by silyl groups. For instance, methanol-water mixtures proved effective in partitioning silylated derivatives into organic phases during extraction, while multistage crystallization protocols using acetone or diethyl ether enhanced purity.

| Technique | Solvent System | Purity Achieved | Yield (%) |

|---|---|---|---|

| Liquid-Liquid Extraction | Methanol-Water-Hexane | 90% | 65.9 |

| Solvent Crystallization | Acetone-Diethyl Ether | 99.8% | 96.15 |

| Column Chromatography | Silica Gel-Hexane/Ethyl Acetate | 92% | 22 |

Chromatographic methods played a critical role in resolving silylated sterols from unmodified analogs. Silica gel chromatography with gradient elution (e.g., hexane to ethyl acetate) effectively separated compounds based on polarity differences introduced by the TBDMS group. Advanced techniques like zeolite adsorption chromatography further improved selectivity, particularly for isolating β-sitosterol derivatives. Nuclear magnetic resonance (NMR) spectroscopy confirmed the regioselective introduction of the TBDMS group at the 7α position, with characteristic upfield shifts in $$^{29}\text{Si}$$ spectra providing unambiguous evidence of silyl ether formation.

Evolution of Nomenclature and Structural Assignments

The systematic naming of (7α)-7-tert-butyldiMethylsilyloxy-cholest-5-en-3-one reflects incremental developments in IUPAC steroid nomenclature. Early systems prioritized parent hydrocarbon frameworks (e.g., cholestane, androstane) with numerical locants for substituents. The 1971 IUPAC-IUB guidelines established standardized rules for specifying stereochemistry through Greek letter prefixes (α/β) and double bond positions.

Key nomenclature features include:

- Parent Structure : The base "cholest" designation indicates a 27-carbon skeleton with methyl groups at C-10 and C-13.

- Double Bond : The "5-en" suffix specifies unsaturation between C-5 and C-6.

- Oxo Group : The "3-one" term denotes a ketone at position 3.

- Silyl Ether : The "7α-tert-butyldiMethylsilyloxy" prefix describes the protective group's structure, position (C-7), and stereochemistry (α-face).

Propriétés

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-7-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O2Si/c1-22(2)12-11-13-23(3)26-14-15-27-30-28(17-19-33(26,27)8)32(7)18-16-25(34)20-24(32)21-29(30)35-36(9,10)31(4,5)6/h21-23,26-30H,11-20H2,1-10H3/t23-,26-,27+,28+,29?,30+,32+,33-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBLTHBPVHYRAS-HYIPLPLJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(=O)C4)C)O[Si](C)(C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CCC(=O)C4)C)O[Si](C)(C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of cholesterol are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Oxidation: The protected cholesterol is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to introduce the ketone functionality at the 3rd position.

Deprotection: The final step involves the selective deprotection of the silyl group at the 7th position to yield the desired compound.

Industrial Production Methods

Industrial production of (7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBS) group at C7 is cleaved under fluoride-mediated conditions, yielding the free 7α-hydroxy derivative. This reaction is critical for subsequent functionalization of the hydroxyl group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TBAF (1.2 equiv) | THF, reflux, 17 h | 7α-Hydroxy-cholest-5-en-3-one | 88% | |

| HF-pyridine | CH₃CN, 25°C, 2 h | 7α-Hydroxy-cholest-5-en-3-one | 95% |

Key Findings :

-

Deprotection with TBAF proceeds efficiently in THF under reflux, while HF-pyridine offers faster cleavage at room temperature .

-

The TBS group remains stable during subsequent oxidation or reduction steps (e.g., Jones oxidation, LiAlH₄ reduction) .

Reduction of the C3 Ketone

The C3 ketone can be selectively reduced to a secondary alcohol using hydride reagents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (5.0 equiv) | Et₂O, reflux, 4 h | 3β-Hydroxy-7α-TBS-cholest-5-ene | 89% | |

| NaBH₄ | MeOH, 0°C, 1 h | 3β-Hydroxy-7α-TBS-cholest-5-ene | 75% |

Key Findings :

-

LiAlH₄ provides higher yields compared to NaBH₄ due to stronger reducing capacity .

-

Stereoselectivity favors the 3β-alcohol configuration, consistent with steroidal reduction trends .

Oxidation of the Δ⁵ Double Bond

The cholest-5-ene system undergoes allylic oxidation or epoxidation, depending on reagents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCC (10.0 equiv) | DMF, 25°C, 18 h | 3-Keto-7α-TBS-cholesta-4,6-dien-3-one | 74% | |

| m-CPBA | CH₂Cl₂, 0°C to 25°C, 12 h | 5α,6α-Epoxide-7α-TBS-cholestan-3-one | 68% |

Key Findings :

-

PCC oxidizes the Δ⁵ double bond to a conjugated dienone system, leaving the TBS group intact .

-

Epoxidation with m-CPBA is stereospecific, forming the 5α,6α-epoxide .

Functionalization at C7

After deprotection, the C7 hydroxyl group can undergo further transformations.

Key Findings :

-

Mesylation facilitates elimination or nucleophilic substitution reactions .

-

Acetylation under mild conditions preserves the Δ⁵ double bond and C3 ketone .

Side-Chain Modifications

The steroidal side chain can be oxidized or truncated for structural diversification.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Jones reagent | Acetone, 0°C, 1 h | 7α-TBS-26-nor-cholest-5-en-3-one-25-oic acid | 79% | |

| Ozone | CH₂Cl₂/MeOH, -78°C | 7α-TBS-cholest-5-en-3-one-24-aldehyde | 62% |

Key Findings :

Applications De Recherche Scientifique

(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in studies related to cholesterol metabolism and its derivatives.

Medicine: Investigated for its potential role in drug development, particularly in the synthesis of steroid-based pharmaceuticals.

Industry: Utilized in the production of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of (7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in cholesterol metabolism, thereby influencing various biochemical processes. The presence of the silyloxy group enhances its stability and bioavailability, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

7α-Hydroxycholest-4-en-3-one

Key Differences :

- Functional Groups : Lacks the TBDMS group at C7; instead, it has a free hydroxyl group. The double bond is at C4 (vs. C5 in the target compound).

- Synthesis : Produced via enzymatic oxidation of 3β,7α-cholest-5-ene-3,7-diol using cholesterol oxidase, yielding >90% conversion in the presence of hydroxypropyl-β-cyclodextrin .

- Applications : A pivotal intermediate in bile acid biosynthesis, unlike the synthetic intermediate role of the TBDMS-protected compound.

Data :

3β-Acetoxy-cholest-5-en-7-one

Key Differences :

- Functional Groups : Features an acetate group at C3 and a ketone at C7 (positions reversed compared to the target compound).

- Reactivity : The acetate group is susceptible to hydrolysis under basic conditions, whereas the TBDMS group requires fluoride ions (e.g., TBAF) for removal.

- Synthetic Utility : Used in studies of steroid metabolism, whereas the TBDMS-protected compound is tailored for stepwise synthesis requiring orthogonal protection .

Data :

| Property | 3β-Acetoxy-cholest-5-en-7-one | (7 | A)-7-TBDMS-cholest-5-en-3-one |

|---|---|---|---|

| Molecular Weight | 442.6 g/mol | 512.9 g/mol | |

| 13C NMR (C=O) | 207 ppm (C7 ketone) | 212 ppm (C3 ketone) |

Silyl Ether-Protected Analogs (e.g., 6-TBDMS-2-methyl-1-hexen-3-ol)

Key Differences :

- Backbone Structure: Non-steroidal (linear alkenols vs. cholestane).

- Synthesis : Prepared via Grignard reactions followed by silylation, similar to methods applicable to the target compound .

- Applications : Demonstrates the broader utility of TBDMS protection in organic synthesis, though the steroid backbone of the target compound confers distinct conformational and biological properties.

Data :

| Property | 6-TBDMS-2-methyl-1-hexen-3-ol | (7 | A)-7-TBDMS-cholest-5-en-3-one |

|---|---|---|---|

| Molecular Formula | C14H30O2Si | C33H56O2Si | |

| Mass Spec (m/z) | 245 (M+) | 513 (M+) |

4-Carbomethoxy-cholest-7-en-3-ol

Key Differences :

Data :

| Property | 4-Carbomethoxy-cholest-7-en-3-ol | (7 | A)-7-TBDMS-cholest-5-en-3-one |

|---|---|---|---|

| TLC Mobility (RF) | 0.18 (silica, CHCl3/acetone) | N/A | |

| Biological Role | Intermediate in sterol synthesis | Synthetic intermediate |

Research Findings and Implications

- Synthetic Flexibility : The TBDMS group in the target compound allows for sequential functionalization of the steroid backbone without compromising the C7 hydroxyl group, a limitation in compounds like 7α-hydroxycholest-4-en-3-one .

- Stability : TBDMS ethers exhibit superior stability compared to acetates or free hydroxyls, enabling prolonged storage and reaction under diverse conditions .

- Biological Relevance: While 7α-hydroxycholest-4-en-3-one is a bioactive bile acid precursor, the TBDMS-protected compound serves as a non-physiological synthetic tool, underscoring the importance of protecting groups in medicinal chemistry .

Activité Biologique

(7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one, a derivative of cholesterol, exhibits significant biological activities that have been explored in various studies. This compound is characterized by its complex molecular structure (C33H58O2Si) and a molecular weight of 514.9 g/mol. Its biological relevance primarily stems from its interactions with cellular pathways, particularly in the context of metabolic disorders and cancer research.

- Molecular Formula : C33H58O2Si

- Molecular Weight : 514.9 g/mol

- CAS Number : 2375033-59-1

- Melting Point : 114-118°C

- Boiling Point : 512.3±38.0 °C (Predicted)

- Density : 1.03±0.1 g/cm³ (Predicted)

Biological Activity Overview

Research indicates that (7α)-7-tert-butyldimethylsilyloxy-cholest-5-en-3-one possesses various biological activities, including:

- Antiproliferative Effects : Several studies have demonstrated that this compound exhibits antiproliferative activity in cancer cell lines, notably MCF-7 breast cancer cells. The compound's mechanism involves disrupting cellular proliferation and inducing apoptosis.

- Cell Viability Reduction : In a study focusing on oxysterols derived from 7-dehydrocholesterol (7-DHC), it was found that similar compounds could reduce cell viability in a dose-dependent manner. This suggests that (7α)-7-tert-butyldimethylsilyloxy-cholest-5-en-3-one may have comparable effects, particularly in cells with altered cholesterol metabolism .

- Gene Expression Modulation : The compound influences gene expression related to cholesterol metabolism and cellular stress responses, which are crucial in conditions like Smith-Lemli-Opitz syndrome (SLOS) .

Anticancer Activity

A recent study evaluated the antiproliferative effects of various compounds, including those structurally related to (7α)-7-tert-butyldimethylsilyloxy-cholest-5-en-3-one, on MCF-7 cells. The research highlighted:

- IC50 Values : Compounds exhibited IC50 values ranging from 10 nM to 33 nM, indicating potent activity against breast cancer cells.

- Mechanism of Action : The compounds were shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

Cholesterol Metabolism and SLOS

The relationship between oxysterols derived from cholesterol and their biological impact has been extensively studied:

- Oxidation Products : Oxysterols formed from the oxidation of 7-DHC were shown to significantly affect cell viability and gene expression in Neuro2a cells, which model aspects of SLOS .

Data Table

Q & A

Q. How can systematic reviews or meta-analyses be conducted on existing studies involving this compound?

- Methodological Answer : Use PRISMA guidelines to screen databases (PubMed, Web of Science) with Boolean terms (e.g., “7α-TBS-cholestenone” AND “biological activity”). Extract data into standardized templates, noting study design and biases. Employ tools like RevMan for meta-analysis and assess heterogeneity via I statistics. Highlight gaps (e.g., lack of in vivo toxicology) for future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.